N-[5-(Adamantan-1-YL)-2-methylphenyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[5-(Adamantan-1-YL)-2-methylphenyl]-3,5-dimethoxybenzamide is a complex organic compound featuring an adamantane core Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Adamantan-1-YL)-2-methylphenyl]-3,5-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which can be achieved through the reaction of adamantanecarboxylic acid with enamides . The adamantane derivative is then coupled with a benzamide derivative under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and the use of specific catalysts like aluminum triflate can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(Adamantan-1-YL)-2-methylphenyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The adamantane core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the adamantane core.
Substitution: Substitution reactions, such as the Chan–Lam coupling, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include copper (II) acetate for the Chan–Lam coupling and iodine for oxidative dehydrogenation . Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Chan–Lam coupling can produce N-aryl derivatives of adamantane-containing amines .
Scientific Research Applications
N-[5-(Adamantan-1-YL)-2-methylphenyl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(Adamantan-1-YL)-2-methylphenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The adamantane core can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and potentially disrupting viral replication . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties.
N-[(Adamantan-1-yl)methyl]benzamide: Similar structure but different functional groups.
Adamantane-Functionalized Phthalimide: Used in drug delivery systems.
Uniqueness
N-[5-(Adamantan-1-YL)-2-methylphenyl]-3,5-dimethoxybenzamide is unique due to its combination of an adamantane core with specific functional groups that confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-16-4-5-21(26-13-17-6-18(14-26)8-19(7-17)15-26)11-24(16)27-25(28)20-9-22(29-2)12-23(10-20)30-3/h4-5,9-12,17-19H,6-8,13-15H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWRHSRKLDVKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC(=CC(=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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